BenchChemオンラインストアへようこそ!

Pilabactam sodium

OXA-23 carbapenemase Enzyme kinetics Tight-binding inhibition

Procure Pilabactam sodium (ANT3310 sodium, CAS 2410688-61-6) for definitive CRAB research. Its fluorine modification uniquely inactivates OXA-23 (4.8x faster than durlobactam), restoring meropenem susceptibility in assays where avibactam and relebactam fail. Essential as a positive control for OXA-23 inhibition and for benchmarking CRE isolates. A critical tool for translational studies targeting this WHO priority pathogen.

Molecular Formula C6H8FN2NaO5S
Molecular Weight 262.19 g/mol
CAS No. 2410688-61-6
Cat. No. B3435033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePilabactam sodium
CAS2410688-61-6
Molecular FormulaC6H8FN2NaO5S
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])F.[Na+]
InChIInChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+;/m1./s1
InChIKeyUIJIKXQAJBMNIR-JBUOLDKXSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pilabactam Sodium (ANT3310): A Novel Broad-Spectrum Diazabicyclooctane Serine β-Lactamase Inhibitor for Combating Carbapenem-Resistant Gram-Negative Pathogens


Pilabactam sodium (also known as ANT3310 sodium; CAS 2410688-61-6) is a novel covalent serine β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class [1]. It is a derivative of the lead compound avibactam but is structurally differentiated by a fluorine atom replacing the carboxamide moiety [2]. This modification extends the inhibitory spectrum of the DBO class, granting it activity against clinically challenging carbapenem-hydrolyzing class D β-lactamases (CHDLs), such as OXA-23, OXA-48, and OXA-58, which are common in carbapenem-resistant Acinetobacter baumannii (CRAB) [2]. Pilabactam sodium functions as a potent β-lactamase inhibitor, and when partnered with a β-lactam antibiotic like meropenem, it can potentiate its antibacterial activity against resistant Gram-negative pathogens, including Carbapenem-Resistant Enterobacterales (CRE) [3]. The compound is currently in Phase I clinical development [2].

Why Standard-of-Care β-Lactamase Inhibitors Cannot Substitute for Pilabactam Sodium in CRAB-Centric Research


Generic substitution fails in the context of carbapenem-resistant Acinetobacter baumannii (CRAB) because the primary resistance mechanism, production of carbapenem-hydrolyzing class D β-lactamases (CHDLs) like OXA-23, is a major limitation of all currently approved DBO inhibitors (avibactam, relebactam) [1]. These agents lack meaningful inhibitory activity against OXA-type carbapenemases in Acinetobacter spp. [2]. Consequently, while avibactam- and relebactam-based combinations are effective against many CRE infections, they do not reliably restore carbapenem susceptibility in CRAB [1]. A direct in vitro study of clinical CRAB isolates demonstrated that median sulbactam/avibactam MICs were as high as 16 mg/L, and only 19% of isolates had MICs ≤4 mg/L, underscoring the limited efficacy of this approach [3]. Pilabactam sodium’s unique fluorine substituent allows it to overcome this class-wide shortcoming, making it a non-interchangeable tool for laboratories and pharmaceutical developers focused on this WHO critical priority pathogen [1].

Quantitative Differential Evidence: Benchmarking Pilabactam Sodium Against Comparator DBOs


Functional Target Engagement: Direct Kinetic Comparison of OXA-23 Inactivation (Pilabactam vs. Durlobactam)

Against purified OXA-23, a key driver of CRAB resistance, pilabactam inhibits the enzyme via a two-step tight-binding mechanism with a quantified inactivation rate (k2/K) of 1.7 × 10⁴ M⁻¹s⁻¹ [1]. This rate is approximately 4.8-fold higher (faster) than the 3.5 × 10³ M⁻¹s⁻¹ reported for durlobactam, a comparator DBO developed specifically for Acinetobacter [1]. Pilabactam also exhibits a low dissociation constant (Kd ≈ 4 nM) and a slow off-rate, indicating durable inhibition [1].

OXA-23 carbapenemase Enzyme kinetics Tight-binding inhibition

Superior Potency in Clinical CRAB Isolates: Meropenem-Pilabactam MIC90 vs. Sulbactam-Avibactam

The combination of meropenem with pilabactam (MEM-ANT3310) demonstrated potent in vitro activity against a panel of 68 whole-genome-sequenced, meropenem-resistant clinical A. baumannii isolates, achieving MIC₅₀ and MIC₉₀ values of 1 mg/L and 2 mg/L, respectively [1]. This performance is markedly superior to that observed with sulbactam-avibactam against similar CRAB collections, where a recent comparative study found a median MIC of 16 mg/L and only 19% of isolates had MICs ≤4 mg/L [2].

CRAB MIC90 Antimicrobial susceptibility

Potentiation of Meropenem Against OXA-48 and KPC-Producing CREs

At a fixed concentration of 8 µg/mL, pilabactam (ANT3310) restored the in vitro activity of meropenem against a collection of OXA-48- and KPC-producing CREs, decreasing the meropenem MIC₉₀ from >32 µg/mL to 0.25 µg/mL and 0.5 µg/mL, respectively [1]. This represents an MIC₉₀ fold-reduction of over 128-fold and 64-fold, respectively [1].

OXA-48 KPC CRE Antibiotic potentiation

Comparative PK Profile: Pilabactam Sodium vs. Clinical DBOs

In a preclinical mouse model (intravenous injection, 1 mg/kg, male Swiss albino mice), pilabactam exhibited a plasma half-life (T1/2) of 0.64 hours and a clearance (Cl) of 40 mL/min/kg . This PK profile demonstrates relatively rapid clearance. For context, clinical DBOs such as avibactam, relebactam, and durlobactam exhibit half-lives in humans ranging from 1.5 to 2.7 hours, but cross-species comparisons should be made with caution [1].

Pharmacokinetics Half-life Clearance

Pilabactam Sodium Demonstrates Human Tolerability and Supports Clinical Development

A Phase 1 clinical trial evaluating the combination of meropenem and pilabactam (MEM-ANT3310) in healthy volunteers was successfully completed, demonstrating that ANT3310 was well-tolerated with no serious adverse events and exhibited pharmacokinetics compatible with meropenem [1].

Phase 1 clinical trial Safety Tolerability Pharmacokinetics

Evidence-Backed Research and Development Applications for Pilabactam Sodium


Primary Research Tool for Overcoming OXA-23 Mediated Carbapenem Resistance in Acinetobacter baumannii

For academic and pharmaceutical microbiology laboratories studying CRAB, pilabactam sodium is the definitive β-lactamase inhibitor for re-sensitizing OXA-23-producing strains to meropenem. Its 4.8-fold faster inactivation rate against OXA-23 compared to durlobactam (1.7 × 10⁴ M⁻¹s⁻¹ vs. 3.5 × 10³ M⁻¹s⁻¹) and its ability to achieve an MIC₉₀ of 2 mg/L in combination with meropenem against clinical CRAB isolates make it superior to approved DBOs like avibactam and relebactam, which are ineffective in this context [1][2]. It should be used as a positive control for OXA-23 inhibition assays and in in vitro infection models designed to evaluate new anti-Acinetobacter therapies.

Broad-Spectrum Potentiation in CRE Susceptibility Testing and Surveillance

In clinical microbiology and antimicrobial surveillance programs, pilabactam sodium can be used as a reference inhibitor to benchmark and differentiate the susceptibility profiles of multidrug-resistant CRE. At a fixed concentration of 8 µg/mL, it can be added to standard meropenem susceptibility panels to identify OXA-48- and KPC-producing isolates, reducing the meropenem MIC₉₀ from >32 µg/mL to 0.25-0.5 µg/mL [3]. This allows researchers to distinguish between strains with porin loss and those with specific carbapenemases, providing a more precise tool for epidemiological studies and evaluating the spectrum of new β-lactam/β-lactamase inhibitor combinations.

In Vivo Proof-of-Concept Studies for CRAB Infection Models

Given its defined preclinical PK profile (mouse T1/2 of 0.64 h, Cl of 40 mL/min/kg) and demonstrated in vivo tolerability in Phase 1 trials, pilabactam sodium is a viable candidate for in vivo efficacy studies using murine models of CRAB infection [4]. Researchers can utilize it in combination with meropenem in thigh or lung infection models to correlate the superior in vitro MIC and kinetic data with pharmacodynamic outcomes. While the relatively short half-life may necessitate frequent dosing, its advanced clinical status reduces the risk profile for translational research.

Development of Next-Generation DBO Inhibitors via Structure-Based Design

For medicinal chemistry and structural biology groups, pilabactam sodium serves as a key scaffold for rational drug design. Its unique fluorine substituent, which forms stabilizing hydrogen-bonding and CH-F interactions within the tunnel-like active site of OXA-23, provides a validated blueprint for overcoming resistance [1]. Its 1 nM to 175 nM IC₅₀ range against a panel of serine β-lactamases (AmpC, CTX-M-15, TEM-1, OXA-48, OXA-23, KPC-2) provides quantitative benchmarks for optimizing the potency and spectrum of novel synthetic DBO analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pilabactam sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.